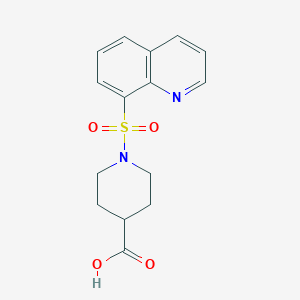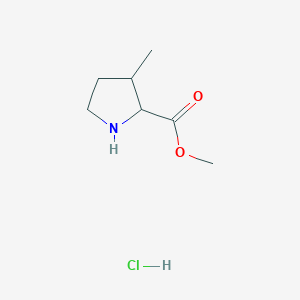
3-(3,4-difluorophenyl)-3,4-dihydro-1lambda,2,4-benzothiadiazine-1,1(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-difluorophenyl)-3,4-dihydro-1lambda,2,4-benzothiadiazine-1,1(2H)-dione” is a complex organic molecule. It likely contains a benzothiadiazine core, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis methods. For example, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another method involves starting from 1,2-difluorobenzaldehyde .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Properties Research has explored various synthetic routes to create bioactive heteroaryl thiazolidine-2,4-diones, demonstrating the versatility of compounds structurally related to 3-(3,4-difluorophenyl)-3,4-dihydro-1λ,2,4-benzothiadiazine-1,1(2H)-dione in generating a wide range of heterocyclic moieties. These synthetic methods aim to produce compounds with potential antimicrobial activities against various pathogens (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Biological Evaluation and Potential Therapeutic Applications A series of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research highlights the potential therapeutic applications of these compounds in treating bacterial and fungal infections, as well as their use as anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Antioxidant Properties Another study focused on synthesizing new spiroindolinones incorporating a benzothiazole moiety to evaluate their antioxidant activities. These compounds displayed potent scavenging activities against various radicals and showed strong inhibitory capacity on lipid peroxidation, suggesting their potential as antioxidant agents (Karalı, Güzel, Ozsoy, Ozbey, & Salman, 2010).
Cognitive Enhancement and AMPA Receptor Modulation Research into fluorinated 1,2,4-benzothiadiazine 1,1-dioxides has identified compounds with potent cognitive enhancer properties through the potentiation of AMPA receptors. This study not only highlights the synthetic process but also emphasizes the positive impact of fluorine atoms on activity and metabolic stability, indicating the potential for these compounds in treating neurological disorders (Francotte, Goffin, Fraikin, Lestage, van Heugen, Gillotin, Danober, Thomas, Chiap, Caignard, Pirotte, & de Tullio, 2010).
KATP Channel Activation and Tissue Selectivity The effect of substituents on K(ATP) channel activation properties and tissue selectivity of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides was explored. This study provides insights into designing channel openers with varying tissue selectivity profiles, potentially useful in developing therapeutics for conditions like diabetes and hypertension (Boverie, Antoine, Somers, Becker, Sebille, Ouedraogo, Counerotte, Pirotte, Lebrun, & de Tullio, 2005).
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDKTQDWBUDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)
![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)
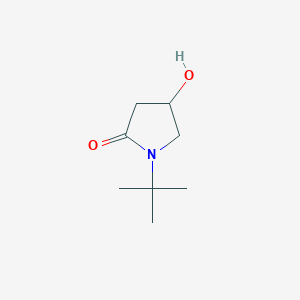
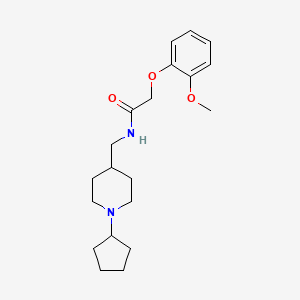

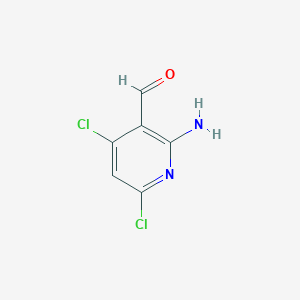
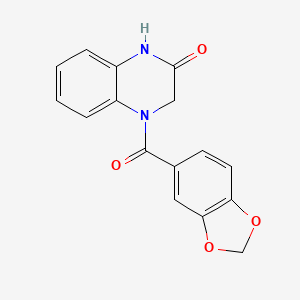
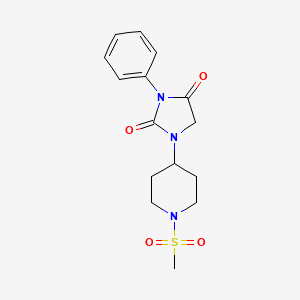
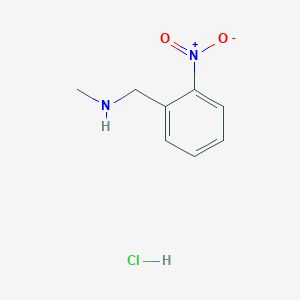

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)
